Ethyl 4-oxo-6-phenyl-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 4-oxo-6-phenyl-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound belonging to the class of tetrahydropyrimidines
Properties
IUPAC Name |
ethyl 6-oxo-4-phenyl-2-piperidin-1-yl-4,5-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-2-24-17(23)14-15(13-9-5-3-6-10-13)19-18(20-16(14)22)21-11-7-4-8-12-21/h3,5-6,9-10,14-15H,2,4,7-8,11-12H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKQBHOIUNSART-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(N=C(NC1=O)N2CCCCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-6-phenyl-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves a multi-step process. One common method is the condensation of N-substituted thioureas with diethyl ethoxymalonate under microwave irradiation. This method is advantageous due to its simplicity, improved product yield, and efficient energy usage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of microwave-assisted synthesis can be scaled up for industrial applications, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-6-phenyl-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Therapeutic Applications
Antimicrobial Activity
Research has indicated that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. Ethyl 4-oxo-6-phenyl-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate has been studied for its effectiveness against various bacterial strains and fungi. In vitro studies have shown that the compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Anticancer Properties
The compound has also been evaluated for anticancer activity. Studies have demonstrated that it can induce apoptosis in cancer cell lines, making it a candidate for further development as an anticancer drug. The mechanism appears to involve the modulation of cell cycle progression and the induction of oxidative stress within cancer cells .
CNS Activity
Given its piperidine moiety, this compound may exhibit central nervous system (CNS) activity. Preliminary research suggests potential anxiolytic and analgesic effects, which warrant further investigation through pharmacological studies focused on CNS disorders .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of E. coli growth | |
| Anticancer | Induction of apoptosis in cancer | |
| CNS Activity | Potential anxiolytic effects |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of tetrahydropyrimidine derivatives including ethyl 4-oxo-6-phenyl showed a marked reduction in bacterial load in treated groups compared to controls. The Minimum Inhibitory Concentration (MIC) values indicated strong efficacy against Gram-positive bacteria .
Case Study 2: Cancer Cell Line Testing
In vitro assays using the MTT assay demonstrated that treatment with ethyl 4-oxo-6-phenyl resulted in a dose-dependent decrease in viability of human breast cancer cell lines (MCF7). The compound was shown to activate caspase pathways indicative of apoptosis .
Mechanism of Action
The mechanism of action of ethyl 4-oxo-6-phenyl-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Ethyl 4-oxo-6-phenyl-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-substituted-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Known for its biological activities, including anti-hypertensive and antibacterial properties.
5-carbethoxy-2-thiouracil: Studied for its potential use in medicinal chemistry.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity.
Biological Activity
Ethyl 4-oxo-6-phenyl-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate (commonly referred to as the compound ) is a member of the tetrahydropyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by a tetrahydropyrimidine core with a phenyl group and a piperidine moiety. Its molecular formula is , and it has a molecular weight of approximately 341.41 g/mol. The presence of these functional groups contributes to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of tetrahydropyrimidines have been shown to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and T47D (breast cancer) through various mechanisms including inhibition of cell proliferation and disruption of mitochondrial function .
Table 1: Anticancer Activity Against Various Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Ethyl 4-oxo... | HeLa | 15.2 | Apoptosis induction |
| Ethyl 4-oxo... | T47D | 12.7 | Mitochondrial disruption |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. Studies suggest that it can inhibit enzymes involved in cancer progression and inflammation, such as topoisomerases and cyclooxygenases (COX). This inhibition can lead to reduced tumor growth and inflammation .
Table 2: Enzyme Inhibition Data
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Topoisomerase II | Competitive | 10.5 |
| COX | Non-competitive | 8.3 |
The mechanisms underlying the biological activity of this compound appear multifaceted:
- Apoptosis Induction : The compound promotes apoptotic pathways in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G2/M phase in various cancer cell lines, leading to inhibited cellular proliferation.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels within cells, contributing to oxidative stress that triggers apoptosis.
Case Studies
In a notable case study involving a series of synthesized tetrahydropyrimidines, researchers found that modifications to the piperidine ring significantly enhanced anticancer activity against breast cancer cells. The study highlighted the structure–activity relationship (SAR) indicating that specific substitutions could optimize efficacy against targeted cancer types .
Q & A
Q. What synthetic methodologies are commonly employed to prepare Ethyl 4-oxo-6-phenyl-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate?
The compound is typically synthesized via the Biginelli reaction, a multicomponent condensation involving a β-ketoester (e.g., ethyl acetoacetate), an aldehyde (e.g., benzaldehyde derivatives), and a urea/thiourea derivative. Key steps include:
- Reagent selection : Use of piperidine as a catalyst or substituent source for introducing the piperidin-1-yl group .
- Solvent optimization : Refluxing in glacial acetic acid or ethanol/acetic anhydride mixtures to enhance yield .
- Workup : Recrystallization from ethyl acetate/ethanol (3:2) to obtain pure crystals . Monitoring reaction progress via TLC (e.g., Silufol UV 254 plates) is critical .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Data collection : Use a diffractometer (e.g., Bruker AXS) with Mo-Kα radiation (λ = 0.71073 Å) .
- Structure solution : Employ direct methods via SHELXS or SHELXD for phase determination .
- Refinement : SHELXL for least-squares refinement, incorporating hydrogen atoms in riding models (C–H = 0.93–0.98 Å) and anisotropic displacement parameters for non-H atoms . Validation tools like PLATON or CCDC Mercury ensure geometric accuracy .
Q. What spectroscopic techniques are used to characterize this compound?
- FT-IR : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, N–H at ~3200 cm⁻¹) .
- NMR : NMR confirms substituents (e.g., ethyl ester protons at δ 1.2–4.3 ppm, aromatic protons at δ 7.2–7.5 ppm) .
- UV-Vis : Assesses electronic transitions (e.g., π→π* in phenyl rings) .
- Mass spectrometry : Validates molecular weight via ESI-MS or HRMS .
Advanced Research Questions
Q. How can conformational analysis of the tetrahydropyrimidine ring be performed, and what puckering parameters are relevant?
The ring’s puckering is quantified using Cremer-Pople parameters (amplitude , phase angle ) derived from SC-XRD data . For example:
- Flattened boat conformation : Observed when the C5 atom deviates by 0.224 Å from the mean plane of N2/C9/N1/C6/C7 .
- Sofa conformation : Occurs if one atom lies out of the plane formed by the remaining five atoms . Software like ORTEP-3 visualizes displacement ellipsoids, while Mercury calculates dihedral angles (e.g., 80.94° between pyrimidine and phenyl rings) .
Q. How do researchers resolve contradictions in crystallographic data, such as hydrogen bonding vs. steric effects?
- Hydrogen bonding analysis : Identify bifurcated C–H···O bonds (e.g., linking molecules into chains along the c-axis) via SHELXL hydrogen-bond tables .
- Steric clashes : Use Hirshfeld surface analysis to map close contacts (e.g., methyl-thienyl C–H···π interactions) .
- Validation tools : Check ADPs (anisotropic displacement parameters) and R-factor discrepancies (e.g., R1 > 5% may indicate twinning) .
Q. What computational methods are applied to study electronic properties and reaction mechanisms?
- DFT studies : Optimize geometry at B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps (e.g., ΔE = 4.5 eV for charge-transfer interactions) .
- Molecular Electrostatic Potential (MEP) : Maps electron-rich regions (e.g., carbonyl groups) for predicting reactivity .
- Mechanistic insights : Simulate Biginelli reaction pathways using Gaussian to identify rate-limiting steps (e.g., imine formation) .
Q. How is regioselectivity in derivative synthesis controlled, particularly for modifying the phenyl or piperidinyl groups?
- Substituent effects : Electron-withdrawing groups on the aldehyde (e.g., p-fluoro) direct regioselectivity toward C4 or C6 positions .
- Catalytic tuning : Aluminum chloride (AlCl₃) or iodine promotes cyclization at specific sites .
- Protection/deprotection : Use trimethoxybenzylidene groups to shield reactive sites during functionalization .
Q. What safety protocols are critical when handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
